Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4) is a crucial intermediate in the synthesis of numerous biologically active compounds, including the anticancer drug osimertinib. []
Relevance: This compound shares a core indole structure with N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide. Both possess a 1H-indol-3-yl substituent, making them structurally related. []
Compound Description: This compound is a third-generation EGFR-TKI with potential anticancer activity, particularly against T790M and L858R mutations. []
Relevance: Similar to N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide, this compound features a 1-methyl-1H-indol-3-yl substituent linked to a pyrimidine ring. This structural similarity suggests a potential relationship in their biological activities. []
Compound Description: This compound is a potential genotoxic impurity found in the antineoplastic agent osimertinib mesylate. []
Relevance: This compound shares a significant structural resemblance with N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide. They both possess a 1-methyl-1H-indol-3-yl substituent attached to a pyrimidine ring, and a substituted phenylpropanamide moiety, indicating a close structural relationship. []
Compound Description: This compound is identified as a major degradation product of osimertinib tablets under basic hydrolytic stress conditions. []
Relevance: This compound is remarkably similar in structure to N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide. Both compounds feature a 1-methyl-1H-indol-3-yl substituent linked to a pyrimidine ring and a substituted phenylpropanamide moiety. The difference lies in the presence of a methoxy group on the propanamide chain in the degradation product, indicating a close structural relationship and potential insights into the degradation pathways of N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide. []
Compound Description: This compound is a competitive inhibitor of ERAP1 aminopeptidase activity, exhibiting selectivity over related enzymes ERAP2 and IRAP. []
Relevance: This compound shares the 2-(1H-indol-3-yl)ethyl moiety with N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide, demonstrating structural similarity in a key fragment. []
Compound Description: SB-772077-B is a potent aminofurazan-based Rho kinase inhibitor that demonstrates vasodilatory effects, attenuates pulmonary hypertension, and decreases pulmonary and systemic arterial pressures. [, ]
Relevance: While not directly sharing structural elements with N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide, SB-772077-B falls under the same pharmacological category of kinase inhibitors, potentially suggesting shared mechanistic properties. [, ]
Compound Description: GSK269962A is a potent and selective Rho kinase (ROCK) inhibitor with anti-inflammatory and vasodilatory activities. It effectively blocks the generation of inflammatory cytokines and lowers blood pressure in hypertensive rat models. []
Compound Description: This compound is a potent and selective covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3) with subnanomolar potency (IC50 = 0.3 nM), high metabolic stability, and excellent selectivity against a panel of kinases. []
Compound Description: This compound is a tetrasubstituted imidazole that acts as a potent and selective covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3) with an IC50 value in the subnanomolar range. It exhibits high metabolic stability in human liver microsomes and demonstrates excellent selectivity against a panel of 410 kinases. []
Relevance: Despite lacking direct structural similarities with N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide, compound 7 falls under the same class of covalent JNK3 inhibitors. This categorization suggests potential parallels in their binding modes and biological activities. []
Compound Description: This compound is a competitive inhibitor of autotaxin (ATX), a lysophospholipase D enzyme involved in various pathological processes such as cancer, pain, and fibrosis. []
Relevance: While not directly structurally related to N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide, this compound shares the benzamide moiety, suggesting a potential common starting point in their synthetic pathways. []
Compound Description: Compound 2 is a competitive inhibitor of autotaxin (ATX), a lysophospholipase D involved in several diseases, including cancer and fibrosis. []
Relevance: This compound shares a structural similarity with N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide through the presence of an indole ring system. Although the substitution pattern and overall structure differ, this common feature suggests potential similarities in their binding interactions or pharmacological profiles. []
Compound Description: Compound 3 is a competitive inhibitor of both autotaxin (ATX), a lysophospholipase D, and phosphodiesterase activity. It is involved in various pathological processes including cancer invasion, metastasis, and pain. []
Compound Description: PPT is a novel anti-staphylococcal compound that effectively reduces the severity of methicillin-resistant Staphylococcus aureus (MRSA) infections. It acts by permeabilizing bacterial cell membranes. []
Relevance: While structurally distinct from N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide, PPT showcases the potential for developing novel antimicrobial agents with different structural motifs and mechanisms of action. []
Compound Description: NNC exhibits potent anti-staphylococcal activity against MRSA infections by disrupting bacterial membrane integrity. []
Relevance: Although structurally unrelated to N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide, NNC emphasizes the importance of exploring diverse chemical scaffolds for developing new antibacterial agents. []
4,5,6,7-tetrabromobenzotriazole (TBB)
Compound Description: TBB is a potent anti-MRSA compound that effectively targets bacterial cell membranes, enhancing membrane permeability. []
Relevance: Despite its distinct structure from N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide, TBB demonstrates the potential for developing novel antibacterial agents with different structural motifs and mechanisms of action. []
Compound Description: GW4064 is an effective anti-MRSA compound that exhibits synergistic activity with doxycycline, potentially enhancing its antibacterial efficacy. []
Relevance: Although structurally dissimilar to N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide, GW4064 highlights the potential of exploring various chemical scaffolds for developing new antibacterial agents, particularly those with synergistic effects in combination therapies. []
Compound Description: PD198306 is a potent anti-MRSA compound that demonstrates synergistic activity with erythromycin, suggesting potential benefits in combination therapy against MRSA infections. []
Relevance: Despite its distinct structure from N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide, PD198306 underscores the value of investigating diverse chemical structures for developing new antibacterial agents, particularly those that exhibit synergistic effects with existing antibiotics. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.